

methyl tridecanoate in chemical synthesis intermediate

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Compound Focus: Methyl tridecanoate

CAS No.: 1731-88-0

Cat. No.: S599513

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Chemical Profile of Methyl Tridecanoate

Methyl tridecanoate is a saturated fatty acid methyl ester (FAME) formed from tridecanoic acid and methanol [1] [2]. The table below summarizes its key chemical and physical properties.

Property	Value / Description
Chemical Name	Methyl tridecanoate [2]
CAS Number	1731-88-0 [2]
Molecular Formula	C ₁₄ H ₂₈ O ₂ [2]
Molecular Weight	228.38 g/mol [2]
Formula	CCCCCCCCCCCC(OC)=O [2]
Description	Colorless, oily liquid with a mild odor [1]
Solubility	≥21 mg/mL in DMSO; ≥15.6 mg/mL in EtOH; insoluble in H ₂ O [2]
Primary Role	Intermediate in chemical synthesis; analytical standard [1]

Protocol: Microfluidic Derivatization of FFAs to FAMES

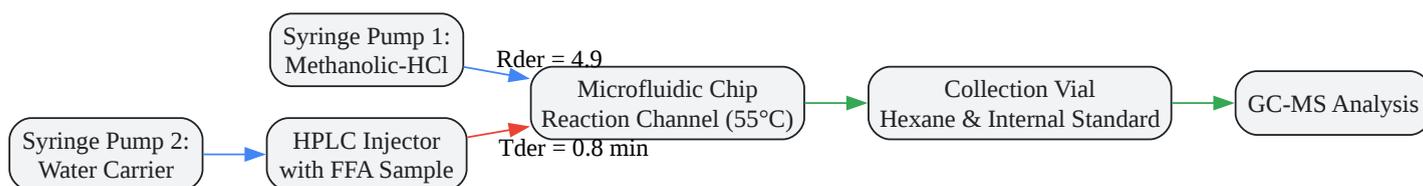
This protocol automates the conversion of free fatty acids (FFAs) like tridecanoic acid to their corresponding FAMES for GC-MS analysis, drastically reducing reagent use and preparation time compared to conventional methods [3].

Materials and Equipment

- **Microfluidic Device:** A fabricated glass chip with two inlet channels merging into a single **29 μL reaction channel** [3].
- **Reagents:** Tridecanoic acid (or other FFAs), methanolic-HCl, HPLC-grade methanol and hexane [3].
- **Equipment:** Two syringe pumps, a 6-port HPLC injector with a 7.4 μL sample loop, capillary tubing, a temperature controller, and a GC-MS system [3].

Experimental Setup and Workflow

The derivatization process is based on a continuous-flow microreactor. The following diagram illustrates the automated workflow.



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Optimized Derivatization Procedure

- **Prime the System:** Flush the microfluidic device with methanol and methanolic-HCl to ensure a clean, air-free channel [3].
- **Set Optimal Parameters:**
 - Derivatization Time (T_{der}): **0.8 minutes** [3].

- Reagent Ratio (R_{der}): Methanolic-HCl to FFA ratio of **4.9** [3].
- Reaction Temperature: Maintain the chip's reaction channel at **55°C** [3].
- **Calculate Flow Rates:** For a 29 μL channel and T_{der} of 0.8 min, the total flow rate is **36.25 $\mu\text{L}/\text{min}$** .
At R_{der} of 4.9, this translates to:
 - Methanolic-HCl flow rate: **30.18 $\mu\text{L}/\text{min}$**
 - FFA solution flow rate: **6.07 $\mu\text{L}/\text{min}$** [3]
- **Run and Collect:**
 - Load the FFA sample (100 $\mu\text{g}/\text{mL}$ in methanol) into the injection loop [3].
 - Activate the syringe pumps and HPLC injector to start the reaction [3].
 - Collect the output stream directly into a vial containing cold hexane and an internal standard (e.g., methyl pentadecanoate) for **twice the calculated system residence time** [3].
 - After collection, allow phases to separate, transfer the hexane (upper) layer, and concentrate under a gentle stream of N_2 before reconstituting in 100 μL hexane for GC-MS analysis [3].

Key Experimental Data

The table below summarizes the performance of the optimized microfluidic method for derivatizing different fatty acids.

FFA Derivatized	Derivatization Efficiency	Key Protocol Advantage
Tridecanoic acid (C13:0)	61% [3]	Automated, continuous-flow process.
Stearic acid (C18:0)	84% [3]	Total sample prep time < 5 minutes [3].
Range of 12 FFAs	18% to 93% [3]	20-fold less methanolic-HCl, 1300-fold less FFA used vs. conventional method [3].

Industrial Applications as a Synthesis Intermediate

Beyond analytical applications, **methyl tridecanoate** serves as a versatile building block in organic synthesis and industrial product development.

- **Synthesis of Branched-Chain Esters:** It can be used to prepare more complex esters like **methyl 3-methyltridecanoate** and **3,6-dimethyltridecanoate**. These syntheses often involve routes that use **methyl-substituted cyclohexane-1,3-diones as chain extenders** [4] [5]. Such branched-chain esters are of significant interest for developing products with specialized properties, such as improved low-temperature performance in biofuels and lubricants [5].
- **Industrial Product Formulation:** Its chemical properties make it a valuable intermediate or additive in several industries [1]:
 - **Cosmetics:** Used as a skin-conditioning agent, providing emollient properties that improve the texture and absorption of creams and lotions [1].
 - **Lubricants:** Serves as a renewable, biodegradable alternative to petroleum-based oils in bio-lubricants [1].
 - **Flavors and Fragrances:** Its mild odor contributes to flavor and fragrance profiles without overpowering other components [1].
 - **Pharmaceuticals:** Acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs) or excipients due to its chemical stability [1].

Application Notes & Safety

- **Storage:** For long-term stability, store **methyl tridecanoate** at **-20°C** [2].
- **Throughput:** While the microfluidic protocol is fast per sample, the current setup requires flushing between runs, which can impact overall throughput for large batches [3].
- **Efficiency Variance:** The derivatization efficiency varies significantly with FFA chain length and saturation. Method validation is required for each specific FFA in a sample [3].

Conclusion

Methyl tridecanoate is a valuable compound in the researcher's toolkit. Its role extends from being a simple analytical standard in GC-MS to a functional intermediate in synthesizing more complex chemical structures. The adoption of modern techniques like microfluidic derivatization enhances the speed and efficiency of its use in analytical workflows, supporting advancements in lipidomics, biofuel research, and drug development.

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To cite this document: Smolecule. [methyl tridecanoate in chemical synthesis intermediate].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b599513#methyl-tridecanoate-in-chemical-synthesis-intermediate>]

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